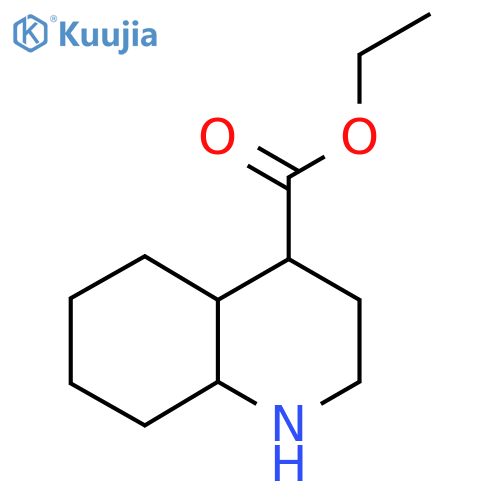Cas no 2117000-33-4 (Ethyl decahydroquinoline-4-carboxylate)

2117000-33-4 structure
商品名:Ethyl decahydroquinoline-4-carboxylate
Ethyl decahydroquinoline-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2117000-33-4
- EN300-6511791
- Ethyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
- ethyl decahydroquinoline-4-carboxylate
- Ethyl decahydroquinoline-4-carboxylate
-
- インチ: 1S/C12H21NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h9-11,13H,2-8H2,1H3
- InChIKey: OWHOKDZDSVMHDP-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1CCNC2CCCCC21)=O
計算された属性
- せいみつぶんしりょう: 211.157228913g/mol
- どういたいしつりょう: 211.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.3Ų
Ethyl decahydroquinoline-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511791-0.1g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.1g |
$1081.0 | 2025-03-14 | |
| Enamine | EN300-6511791-2.5g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-14 | |
| Enamine | EN300-6511791-10.0g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 10.0g |
$5283.0 | 2025-03-14 | |
| Enamine | EN300-6511791-1.0g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-14 | |
| Enamine | EN300-6511791-0.05g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.05g |
$1032.0 | 2025-03-14 | |
| Enamine | EN300-6511791-0.25g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.25g |
$1131.0 | 2025-03-14 | |
| Enamine | EN300-6511791-0.5g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 0.5g |
$1180.0 | 2025-03-14 | |
| Enamine | EN300-6511791-5.0g |
ethyl decahydroquinoline-4-carboxylate |
2117000-33-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-14 |
Ethyl decahydroquinoline-4-carboxylate 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
3. Water
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
2117000-33-4 (Ethyl decahydroquinoline-4-carboxylate) 関連製品
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量